molecular formula C14H14FN B12085296 (4'-Fluoro-3'-methyl-[1,1'-biphenyl]-4-yl)methanamine

(4'-Fluoro-3'-methyl-[1,1'-biphenyl]-4-yl)methanamine

Cat. No.: B12085296
M. Wt: 215.27 g/mol
InChI Key: ONKIYAQNKQRYKO-UHFFFAOYSA-N
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Description

(4’-Fluoro-3’-methyl-[1,1’-biphenyl]-4-yl)methanamine is an organic compound that belongs to the class of biphenyl derivatives This compound features a biphenyl core substituted with a fluoro group at the 4’ position and a methyl group at the 3’ position, along with a methanamine group at the 4 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4’-Fluoro-3’-methyl-[1,1’-biphenyl]-4-yl)methanamine typically involves several steps:

    Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a halogenated benzene derivative and a boronic acid derivative.

    Introduction of Substituents: The fluoro and methyl groups are introduced via electrophilic aromatic substitution reactions. Fluorination can be achieved using reagents like Selectfluor, while methylation can be done using methyl iodide in the presence of a base.

    Amination: The methanamine group is introduced through a reductive amination process, where the corresponding aldehyde or ketone is reacted with ammonia or an amine in the presence of a reducing agent like sodium cyanoborohydride.

Industrial Production Methods

Industrial production of (4’-Fluoro-3’-methyl-[1,1’-biphenyl]-4-yl)methanamine may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

(4’-Fluoro-3’-methyl-[1,1’-biphenyl]-4-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents such as lithium aluminum hydride.

    Substitution: The fluoro and methyl groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines, thiols, or alcohols in the presence of catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amine group can yield imines or nitriles, while substitution reactions can introduce various functional groups in place of the fluoro or methyl groups.

Scientific Research Applications

(4’-Fluoro-3’-methyl-[1,1’-biphenyl]-4-yl)methanamine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in studies involving receptor binding and enzyme inhibition, providing insights into biological pathways and mechanisms.

    Industry: It can be used in the production of specialty chemicals and materials, including polymers and advanced materials with unique properties.

Mechanism of Action

The mechanism by which (4’-Fluoro-3’-methyl-[1,1’-biphenyl]-4-yl)methanamine exerts its effects depends on its interaction with molecular targets. For instance, in biological systems, it may bind to specific receptors or enzymes, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved can vary based on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    (4’-Fluoro-[1,1’-biphenyl]-3-yl)methanamine: Similar structure but lacks the methyl group at the 3’ position.

    (4’-Methyl-[1,1’-biphenyl]-3-yl)methanamine: Similar structure but lacks the fluoro group at the 4’ position.

    (4’-Chloro-3’-methyl-[1,1’-biphenyl]-4-yl)methanamine: Similar structure but has a chloro group instead of a fluoro group.

Uniqueness

The presence of both fluoro and methyl groups in (4’-Fluoro-3’-methyl-[1,1’-biphenyl]-4-yl)methanamine imparts unique electronic and steric properties, influencing its reactivity and interactions with other molecules. This makes it a valuable compound for specific applications where these properties are advantageous.

Properties

Molecular Formula

C14H14FN

Molecular Weight

215.27 g/mol

IUPAC Name

[4-(4-fluoro-3-methylphenyl)phenyl]methanamine

InChI

InChI=1S/C14H14FN/c1-10-8-13(6-7-14(10)15)12-4-2-11(9-16)3-5-12/h2-8H,9,16H2,1H3

InChI Key

ONKIYAQNKQRYKO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C2=CC=C(C=C2)CN)F

Origin of Product

United States

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